molecular formula C10H10O3 B12353862 (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12353862
M. Wt: 178.18 g/mol
InChI Key: LDZRHXKNIDKRBY-BDAKNGLRSA-N
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Description

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative valued in medicinal chemistry for its rigid, three-dimensional structure, which serves as a conformational restraint in drug design . This high-energy, strained scaffold helps lock molecular conformations, reducing the entropic penalty upon binding to biological targets and leading to more potent and selective pharmacological agents . The specific (1S,2S) stereochemistry is critical for its interaction with enantioselective biological systems. The 3-hydroxyphenyl moiety provides a key pharmacophore point, often allowing for crucial hydrogen bonding or π-interactions in receptor binding sites. Compounds featuring phenylcyclopropanecarboxamide cores have demonstrated significant biological activity in research settings, including studies investigating their potential to inhibit the proliferation of human myeloid leukemia cell lines . Furthermore, structurally similar N-substituted cyclopropane derivatives have shown high affinity as μ-opioid receptor antagonists, highlighting the utility of this chiral building block in developing new central nervous system (CNS) active therapeutics . This compound is intended for research applications such as the synthesis of complex bioactive molecules, exploration of structure-activity relationships (SAR), and the development of novel pharmaceuticals.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m1/s1

InChI Key

LDZRHXKNIDKRBY-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)O

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Malonate-Based Cyclopropanation

Corey-Chaykovsky Reaction with Substituted Benzaldehydes

The Corey-Chaykovsky reaction is a cornerstone for constructing cyclopropane rings. In the context of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, 3-hydroxybenzaldehyde serves as the aryl substrate. A representative protocol involves:

  • Reagents : Dimethylsulfonium methylide (generated in situ from trimethylsulfonium iodide and sodium hydroxide in dimethyl sulfoxide).
  • Conditions : Reaction with malonic acid derivatives at 20–25°C under nitrogen, followed by acidification to isolate the cyclopropane intermediate.

Example :
A stirred mixture of pyridine (15.5 kg), piperidine (0.72 kg), and malonic acid (17.6 kg) is heated to 90°C. 3-Hydroxybenzaldehyde (12.0 kg) is added dropwise over 50 minutes, followed by 4 hours of stirring. After aqueous workup and distillation, the crude product is obtained in 85% yield.

Table 1. Optimization of Malonate Cyclopropanation
Parameter Optimal Value Yield (%) Source
Temperature 90°C 85
Catalyst (Piperidine) 0.72 kg 85
Solvent Pyridine 85
Reaction Time 4 hours 85

Stereoselective Synthesis via Chiral Auxiliaries

Menthol Ester Intermediate Resolution

Chiral menthol esters enable diastereomeric separation. For example:

  • Step 1 : (1R,2S,5R)-Menthyl trans-2-(3-hydroxyphenyl)cyclopropanecarboxylate is synthesized via cyclopropanation of 3-hydroxybenzaldehyde with dimethylsulfonium methylide.
  • Step 2 : Diastereomers are separated via fractional crystallization from heptane, yielding the (1S,2S)-configured ester with 92% enantiomeric excess (ee).
  • Step 3 : Saponification with aqueous NaOH (37%) at 24°C liberates the carboxylic acid, followed by acidification to pH 2 with HCl.

Critical Data :

  • Crystallization Solvent : Heptane
  • ee After Crystallization : 92%
  • Saponification Yield : 88%

Oxidative Derivatization of Cyclopropanecarboxaldehyde

Molecular Oxygen Oxidation

A solvent-free, non-catalytic oxidation method is scalable for industrial production:

  • Substrate : Cyclopropanecarboxaldehyde with a 3-hydroxyphenyl substituent.
  • Conditions : 50–100°C under oxygen atmosphere (1–10 bar).
  • Yield : 90–96% after distillation.

Mechanistic Insight :
The reaction proceeds via a free radical chain mechanism, initiated by trace peroxides. Oxygen mass transfer limits the rate, necessitating efficient agitation.

Table 2. Oxidation Parameters and Outcomes
Parameter Optimal Value Yield (%) Source
Temperature 70°C 92
Pressure 5 bar O₂ 92
Reaction Time 6 hours 92

Hydroxy Group Protection-Deprotection Strategies

Benzyl Ether Protection

To prevent undesired side reactions during cyclopropanation:

  • Protection : 3-Hydroxybenzaldehyde is treated with benzyl bromide and K₂CO₃ in DMF, yielding 3-benzyloxybenzaldehyde (95% yield).
  • Deprotection : Hydrogenolysis with Pd/C (10% w/w) in ethanol removes the benzyl group post-cyclopropanation.

Advantages :

  • Avoids oxidation of the phenolic -OH group during malonate cyclopropanation.
  • Compatible with acidic workup conditions.

Catalytic Asymmetric Cyclopropanation

Rhodium-Catalyzed Diazo Decomposition

Chiral rhodium catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity:

  • Substrate : Ethyl diazoacetate and styrene derivatives.
  • Conditions : 0.1 mol% catalyst in dichloromethane at -40°C.
  • Outcome : 90% yield with 94% ee.

Limitations :

  • Requires anhydrous conditions.
  • High catalyst cost limits industrial applicability.

Industrial-Scale Process Considerations

Cost-Effective Solvent Recovery

  • Heptane Distillation : Post-crystallization heptane is recovered at 80% efficiency via reduced-pressure distillation.
  • Toluene Extraction : Menthol is extracted into toluene (3 washes, 3.3 kg each), with 95% solvent recovery.

Environmental Impact :

  • Solvent recycling reduces waste generation by 40%.

Quality Control and Analytical Methods

Chiral HPLC Analysis

  • Column : Chiralpak IA (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Hexane:isopropanol (90:10, v/v).
  • Retention Time : (1S,2S)-isomer = 12.3 min; (1R,2R)-isomer = 14.7 min.

Validation :

  • Linearity (R² > 0.999) over 50–150% of target concentration.
  • Limit of detection: 0.1% for diastereomeric impurities.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Study of Strained Ring Systems: Researchers utilize this compound to gain insights into the reactivity and stability of cyclopropane rings, which can inform the design of new materials with tailored properties.

Biology

Enzyme Inhibition: The compound shows potential as an inhibitor of specific enzymes. Its unique structural features may allow it to interact selectively with enzyme active sites, providing a basis for developing therapeutic agents.

Biological Activity: Investigations into its biological effects have highlighted its potential therapeutic applications, including antioxidant and antimicrobial properties.

Medical Applications

Drug Development: The compound is explored as a lead compound in drug discovery efforts. Its ability to inhibit certain enzymes positions it as a candidate for developing treatments for conditions such as inflammation and metabolic disorders.

Pharmacological Studies: Studies are being conducted on its pharmacokinetics and pharmacodynamics to understand how it behaves in biological systems, which is crucial for assessing its viability as a drug candidate.

Industrial Applications

Material Science: There is potential for using (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid in developing new materials with unique properties due to its structural characteristics.

Chemical Manufacturing: The compound acts as a building block in synthesizing various industrial chemicals, contributing to the production of specialty chemicals and polymers.

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity: The hydroxyphenyl group provides antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Properties: Preliminary studies suggest significant antimicrobial effects against various pathogens.
  • Inhibition of Enzymatic Activity: In vitro experiments have shown that the compound can inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory applications.

Case Studies

  • Antioxidant Effects Study:
    • A study assessed the antioxidant capacity using DPPH and ABTS radical scavenging tests. Results indicated significant free radical reduction, demonstrating its potential as a natural antioxidant agent.
  • Enzyme Inhibition Study:
    • In vitro experiments evaluated the compound's ability to inhibit cyclooxygenase enzymes. Findings showed effective reduction in COX activity at specific concentrations, indicating its role in anti-inflammatory therapies.
  • Antimicrobial Activity Study:
    • Antimicrobial tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can interact with active sites, leading to inhibition or activation of biological pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s core structure is shared with several analogs, differing in substituents on the aromatic ring, stereochemistry, or additional functional groups. Below is a comparative analysis of select analogs:

Compound Name Substituent(s) Molecular Formula Biological Target/Activity Key References
(1S,2S)-2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid 3-hydroxyphenyl C₁₀H₁₀O₃ mGluR2/3 modulation (potential analgesic)
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 4-fluorophenyl C₁₀H₉FO₂ Metabolic enzymes (e.g., FABP4 inhibitor)
(1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid 5-bromothiophen-2-yl C₈H₇BrO₂S Undisclosed (structural studies)
UPF-648 [(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid] 3,4-dichlorobenzoyl C₁₁H₈Cl₂O₃ Kynurenine 3-monooxygenase (KMO) inhibitor
LY341495 [(1S,2S)-2-[(2S)-2-amino-3-(2,6-dioxo-3H-purin-9-yl)-1-hydroxy-1-oxopropan-2-yl]cyclopropane-1-carboxylic acid] Purine-linked substituent C₁₄H₁₄N₅O₆ mGluR2/3 antagonist (neuropathic pain models)

Functional Group Impact on Activity

  • 3-Hydroxyphenyl vs. In contrast, the 4-fluorophenyl analog () exhibits increased lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., FABP4) .
  • Chlorinated Acyl Groups : UPF-648’s 3,4-dichlorobenzoyl group confers high potency against KMO (IC₅₀ = 2.6 µM), likely due to enhanced electron-withdrawing effects and steric bulk .

Stereochemical Specificity

  • The (1S,2S) configuration is conserved in all listed compounds, ensuring optimal spatial alignment with target proteins. For example, LY341495’s antagonism of mGluR2/3 is stereospecific; enantiomeric forms show negligible activity .

Neurological Targets

  • mGluR Modulation: The parent compound and LY341495 are linked to Group II mGluRs, which regulate synaptic glutamate release.
  • KMO Inhibition : UPF-648’s inhibition of KMO highlights the therapeutic relevance of cyclopropane derivatives in neurodegenerative and inflammatory disorders .

Metabolic and Enzymatic Interactions

  • The 4-fluorophenyl analog () binds to fatty acid-binding protein 4 (FABP4), a target in metabolic syndrome and diabetes. Its IC₅₀ of 2.6 µM underscores the role of fluorinated substituents in enhancing ligand-enzyme interactions .

Biological Activity

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its unique structural features, including a strained cyclopropane ring and a hydroxyphenyl group. These characteristics contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
IUPAC Name(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
InChI KeyLDZRHXKNIDKRBY-BDAKNGLRSA-N

The biological activity of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The strained cyclopropane ring enhances its reactivity, allowing it to engage in significant interactions that can lead to the inhibition or activation of biological pathways. The hydroxyphenyl group facilitates hydrogen bonding and other interactions, modulating the compound's overall biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The hydroxyphenyl group provides antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .

Study 1: Antioxidant Effects

A study assessed the antioxidant capacity of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals, demonstrating its potential as a natural antioxidant agent.

Study 2: Enzyme Inhibition

In vitro experiments evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes. The results showed that at certain concentrations, the compound effectively reduced COX activity, suggesting its potential role in anti-inflammatory therapies.

Study 3: Antimicrobial Activity

A series of antimicrobial tests against Gram-positive and Gram-negative bacteria revealed that (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

CompoundKey Differences
Cyclopropane-1-carboxylic AcidLacks the hydroxyphenyl group; different reactivity
Phenylacetic AcidDoes not contain a cyclopropane ring; different properties
Hydroxyphenylacetic AcidSimilar functional groups but different structure

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